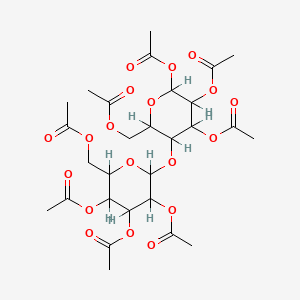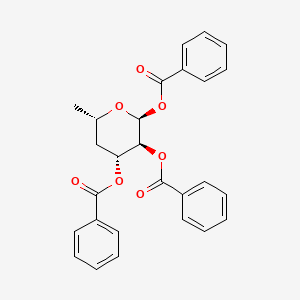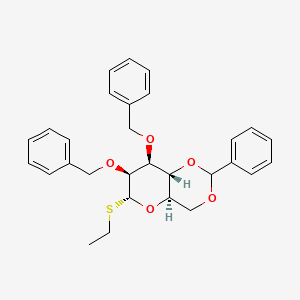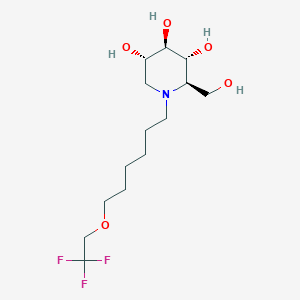
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of deoxynojirimycin derivatives, including those with fluorinated N-alkyl chains, involves various chemical strategies. Fluorine atoms are introduced through superacid catalysed hydrofluorination, exploiting the unsaturated moiety on the nitrogen. Additionally, thiol-ene click chemistry allows for the introduction of sulfur, showcasing the versatility in modifying the deoxynojirimycin backbone to enhance its biological activity (Cendret et al., 2015).
Molecular Structure Analysis
The molecular structure of N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin and its derivatives is critical in determining their glycosidase inhibitory activity. For instance, the introduction of oxygen and fluorine atoms at specific positions in the N-alkyl chain affects the compound's ability to inhibit enzymes and correct protein folding defects, as demonstrated in various synthetic deoxynojirimycin derivatives (Cendret et al., 2015).
Chemical Reactions and Properties
Chemical modifications on the deoxynojirimycin skeleton, such as alkyl chain length adjustment and the introduction of heteroatoms, significantly influence its chemical reactivity and interaction with biological targets. The synthetic pathways often involve selective glycosylation reactions, reductive amination, and hydrofluorination, which are crucial for achieving the desired biological activities and selectivity (Cendret et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
N-alkylated deoxynojirimycin (DNJ) derivatives, including N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, have shown significant antiviral activity. Notably, oxygenated N-alkyl DNJ derivative 7 (CM-10-18) exhibited promising antiviral activity against the dengue virus, both in vitro and in vivo. Structure-activity relationship studies of these derivatives led to analogues with enhanced antiviral activity and low cytotoxicity (Yu et al., 2012).
Alpha-Glucosidase Inhibition and Biological Activities
1-Deoxynojirimycin (1-DNJ) and its derivatives, including N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin, are known as potent α-glucosidase inhibitors. They possess a range of biological activities, such as anti-hyperglycemic, anti-obese, anti-viral, and anti-tumor features. Some derivatives have been clinically applied to treat diseases like diabetes and lysosomal storage disorders (Wang et al., 2020).
Glycoprotein Processing Inhibition
N-butyldeoxynojirimycin, a derivative of DNJ, is a novel inhibitor of glycolipid biosynthesis. It inhibits the glucosyltransferase-catalyzed biosynthesis of glucosylceramide, thereby affecting the biosynthesis of all glucosylceramide-based glycosphingolipids. This has potential therapeutic implications for managing glycolipid storage disorders (Platt et al., 1994).
Antiproliferative Effects and Apoptosis Induction
1-Deoxynojirimycin derivatives have shown antiproliferative effects and the ability to induce apoptosis in cancer cells. For instance, a study demonstrated that a conjugate of 1-deoxynojirimycin and kaempferol induced apoptosis in MCF-7 cells through a mitochondrial-mediated pathway (Zhang et al., 2021).
Anti-Obesity Effects
Intake of mulberry 1-deoxynojirimycin has been shown to prevent diet-induced obesity in mice by increasing plasma adiponectin, activating the β-oxidation system, and reducing plasma triacylglycerol (Tsuduki et al., 2013).
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-2-(hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]piperidine-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26F3NO5/c15-14(16,17)9-23-6-4-2-1-3-5-18-7-11(20)13(22)12(21)10(18)8-19/h10-13,19-22H,1-9H2/t10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWXZUXXANFWSU-YVECIDJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1CCCCCCOCC(F)(F)F)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCCOCC(F)(F)F)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123508 | |
| Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-Oxa-9,9,9-trifluorononyl)deoxynojirimycin | |
CAS RN |
383417-50-3 | |
| Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=383417-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R,3R,4R,5S)-2-(Hydroxymethyl)-1-[6-(2,2,2-trifluoroethoxy)hexyl]-3,4,5-piperidinetriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201123508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, Hydrochloride](/img/no-structure.png)

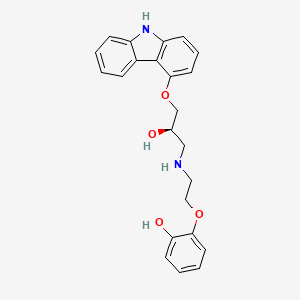

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)


